molecular formula C7Cl4FN3 B13683022 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

Katalognummer: B13683022
Molekulargewicht: 286.9 g/mol
InChI-Schlüssel: NXOXEWIRSXSBHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2836341-76-3) is a fluorinated and chlorinated heterocyclic building block of high interest in medicinal chemistry and oncology research. Its molecular formula is C7Cl4FN3, with a molecular weight of 286.91 . This compound serves as a key synthetic intermediate for the development of novel pyrido[4,3-d]pyrimidine derivatives, a scaffold recognized for its therapeutic potential . Recent scientific investigations highlight the significant value of this chemical class in the design of KRAS inhibitors . Specifically, pyrido[4,3-d]pyrimidine compounds are being explored as inhibitors of oncogenic KRAS mutants, such as G12D, which are prevalent in challenging cancers like pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer . The multiple chloro substituents on the pyrimidine ring make this compound a versatile precursor for nucleophilic aromatic substitution reactions, allowing researchers to systematically introduce diverse amines and other functional groups to create targeted libraries for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper safety precautions must be observed during handling, as compounds in this class may be hazardous .

Eigenschaften

Molekularformel

C7Cl4FN3

Molekulargewicht

286.9 g/mol

IUPAC-Name

2,4,5,7-tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7Cl4FN3/c8-4-1-3(2(12)6(10)14-4)13-7(11)15-5(1)9

InChI-Schlüssel

NXOXEWIRSXSBHV-UHFFFAOYSA-N

Kanonische SMILES

C12=C(C(=C(N=C1Cl)Cl)F)N=C(N=C2Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halogenation of Pyrido[4,3-d]pyrimidine Derivatives

Method A: Direct Halogenation Using POCl₃

  • Reaction: Pyrido[4,3-d]pyrimidine derivatives are treated with phosphorus oxychloride (POCl₃) under reflux conditions.
  • Mechanism: POCl₃ acts as both a chlorinating agent and dehydrating agent, facilitating electrophilic substitution at activated positions on the heterocycle.
  • Conditions: Reflux at 130°C for approximately 10 minutes, followed by work-up involving neutralization and chromatography.
  • Yield: Approximately 82%, as reported in recent experimental data.

Reaction Scheme:

Pyrido[4,3-d]pyrimidine derivative + POCl₃ → 2,4,5,7-tetrachloro-8-fluoropyrido[4,3-d]pyrimidine

Note: Fluorination may be introduced via subsequent nucleophilic substitution or fluorinating agents.

Fluorination Strategies

  • Electrophilic fluorination using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST) can be employed post-chlorination to substitute specific positions with fluorine.
  • Alternative approach: Incorporate fluorine during the halogenation step by using fluorinating agents compatible with the heterocycle.

Multi-Step Synthesis Approach

A typical multi-step synthesis involves:

  • Step 1: Preparation of a chlorinated pyrido[4,3-d]pyrimidine precursor via chlorination with POCl₃.
  • Step 2: Selective fluorination at the 8-position using fluorinating agents.
  • Step 3: Purification through column chromatography and recrystallization.

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Yield (%) Notes
1 Pyrido[4,3-d]pyrimidine + POCl₃ Reflux at 130°C, 10 min 82 Chlorination of heterocycle
2 Fluorinating agent (e.g., DAST) Room temperature, inert atmosphere - Fluorination at specific site
3 Purification Column chromatography - Final product isolation

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine atoms with hydroxyl or alkoxy groups.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce nitro or sulfonic groups.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can have different functional groups such as hydroxyl, alkoxy, nitro, or sulfonic groups.

Wissenschaftliche Forschungsanwendungen

2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogenated functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects. The compound’s high degree of halogenation enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Halogenation Patterns

The pyrido[4,3-d]pyrimidine core distinguishes this compound from other pyrimidine derivatives. Key comparisons include:

Table 1: Structural and Halogenation Comparisons
Compound Name Core Structure Halogen Substituents Key Features
2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine 2-Cl, 4-Cl, 5-Cl, 7-Cl, 8-F High halogen density; electron-deficient core
7-(8-Chloronaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidine () Pyrido[4,3-d]pyrimidine 8-F, 7-(8-Cl-naphthalene) Bulky aromatic substituent; chiral center
Pyrimido[4,5-d]pyrimidine-2,4,5,7-Tetrone () Pyrimido[4,5-d]pyrimidine 2-O, 4-O, 5-O, 7-O Oxo groups; polar, hydrophilic character
4,5,6,7-Tetrachloro-3,6-dihydroxy-2,4,5,7-tetraiodospiro compound () Spiro(isobenzofuran-xanthene) Multiple Cl, I substituents Complex halogenation; used in thrombosis models

Key Observations :

  • In contrast, the spiro compound from employs iodine and chlorine for photochemical reactivity in vascular injury models, highlighting the role of halogens in light-mediated applications .
  • The tetrone analog () replaces halogens with oxo groups, significantly altering solubility and reactivity, favoring nucleophilic attacks over electrophilic interactions .

Research Implications and Gaps

  • Therapeutic Potential: The pyrido[4,3-d]pyrimidine scaffold’s prevalence in kinase inhibitors (e.g., ’s ligand with piperazine) suggests the target compound could be tailored for oncology or anti-inflammatory applications .
  • Data Limitations : Direct pharmacological data (e.g., IC50 values, solubility) for the target compound are absent in the evidence, necessitating further experimental validation.
  • Contradictions : While halogenated xanthenes () are used in cosmetics, the target compound’s structural complexity and halogen density likely orient it toward biomedical research rather than industrial applications .

Q & A

Q. What are the primary biological screening protocols for halogenated pyrido[4,3-d]pyrimidines?

  • Methodological Answer : Antimicrobial activity is commonly assessed using agar diffusion or broth microdilution assays against Gram-positive/negative bacteria and fungi. For example, compounds like 8a and 8b (Table 1, ) showed moderate activity against S. aureus and E. coli at 50–100 µg/mL. Dose-response curves and MIC (Minimum Inhibitory Concentration) values are critical for comparative analysis .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in halogenated pyrido[4,3-d]pyrimidines?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., nutrient media composition, bacterial strain differences) or compound stability. To resolve this:
  • Standardize protocols (e.g., CLSI guidelines) across labs.
  • Perform stability studies (e.g., HPLC monitoring under assay conditions) to rule out degradation.
  • Use isogenic bacterial strains to isolate structure-activity relationships (SAR) .

Q. What strategies enhance regioselectivity during multi-halogenation of pyrido[4,3-d]pyrimidine scaffolds?

  • Methodological Answer :
  • Directing Groups : Electron-withdrawing groups (e.g., carbonyl) can direct halogenation to specific positions. For example, bromination at the 6-methyl position in ethyl 6-methyl-2-oxo derivatives precedes further substitutions .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between substitution sites, favoring selective fluorination at electron-deficient positions .

Q. How can computational modeling resolve ambiguities in reaction mechanisms for fluoropyrido[4,3-d]pyrimidine synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediate stability. For instance, modeling fluorine’s electronegativity and steric effects can explain preferential substitution at the 8-position over the 6-position in pyrido[4,3-d]pyrimidines .

Q. What crystallographic techniques are used to validate the stereochemistry of complex pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with high-resolution data (e.g., R-factor < 0.07) resolves bond angles and halogen placement. For example, SC-XRD confirmed the planar geometry of 7-benzyl derivatives ( ), critical for understanding π-stacking interactions in biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.